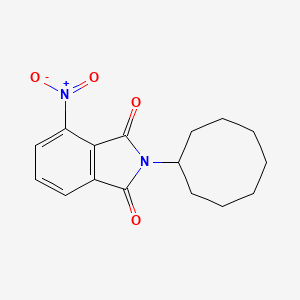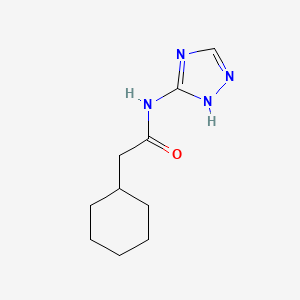
2-CYCLOOCTYL-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-CYCLOOCTYL-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a compound belonging to the class of isoindole-1,3-dione derivatives. . The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Wissenschaftliche Forschungsanwendungen
2-CYCLOOCTYL-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, dyes, and other materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isoindole-1,3-dione derivatives typically involves the condensation of phthalic anhydride with primary amines . For 2-CYCLOOCTYL-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE, a similar approach can be employed, where cyclooctylamine reacts with phthalic anhydride under controlled conditions to form the desired product. The reaction is usually carried out in a solvent such as toluene, with heating to facilitate the condensation process .
Industrial Production Methods
Industrial production of isoindole-1,3-dione derivatives often involves large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the condensation reaction, and purification of the final product. Green chemistry principles, such as solventless conditions and the use of environmentally friendly reagents, are increasingly being adopted to minimize waste and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-CYCLOOCTYL-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted isoindole-1,3-dione derivatives with various functional groups.
Wirkmechanismus
The mechanism of action of 2-CYCLOOCTYL-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phthalimide: A parent compound of isoindole-1,3-dione derivatives, known for its use in the synthesis of various pharmaceuticals.
Thalidomide: A well-known isoindole-1,3-dione derivative with immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of thalidomide with enhanced anticancer activity.
Uniqueness
2-CYCLOOCTYL-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE stands out due to its cyclooctyl and nitro substituents, which confer unique chemical reactivity and biological activity. These structural features make it a valuable compound for further research and development in various scientific and industrial fields .
Eigenschaften
IUPAC Name |
2-cyclooctyl-4-nitroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c19-15-12-9-6-10-13(18(21)22)14(12)16(20)17(15)11-7-4-2-1-3-5-8-11/h6,9-11H,1-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNLMRJSWVEFMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(E)-(5-chloro-2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}phenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5590355.png)
![(1S,5R)-6-(2-methoxyethyl)-3-[[5-(1H-pyrazol-5-yl)thiophen-2-yl]methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5590360.png)
![2-bromo-N-[(E)-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylideneamino]benzamide](/img/structure/B5590375.png)
![1-(4-Fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B5590383.png)


![1-(2-fluorobenzoyl)-4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5590414.png)
![2-(4-methyl-2-pyridinyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5590422.png)
![{2-methoxy-5-[1-(3-methylbutyl)-1H-pyrazol-4-yl]phenyl}methanol](/img/structure/B5590425.png)

![N-[(E)-(2-Fluorophenyl)methyleneamino]-2-phenyl-acetamide](/img/structure/B5590445.png)

![N-(2,3-dimethylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5590456.png)

